molecular formula C21H26FN3O2 B5317578 N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5317578
M. Wt: 371.4 g/mol
InChI Key: HSEFCZPANPFVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as EFPA, is a chemical compound that has been widely studied for its potential therapeutic applications. EFPA belongs to the class of piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of EFPA is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which plays a key role in regulating mood, anxiety, and stress responses. EFPA has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
EFPA has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in certain brain regions. EFPA has also been shown to reduce the levels of stress hormones, such as corticosterone, in response to stress.

Advantages and Limitations for Lab Experiments

EFPA has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, EFPA also has some limitations, including its poor solubility in water and its potential for non-specific binding to other receptors.

Future Directions

There are several future directions for research on EFPA. One area of interest is the development of more potent and selective analogs of EFPA for use in the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of EFPA on brain function and behavior. Additionally, the potential use of EFPA as a tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes warrants further investigation.

Synthesis Methods

EFPA can be synthesized using a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base. The resulting intermediate is then reacted with ethylamine to yield EFPA. The purity and yield of EFPA can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

EFPA has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties in various animal models. EFPA has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-2-27-20-9-4-3-8-19(20)23-21(26)16-25-12-10-24(11-13-25)15-17-6-5-7-18(22)14-17/h3-9,14H,2,10-13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEFCZPANPFVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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